![molecular formula C22H18N6O3S B3018913 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine CAS No. 1112437-21-4](/img/no-structure.png)

2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

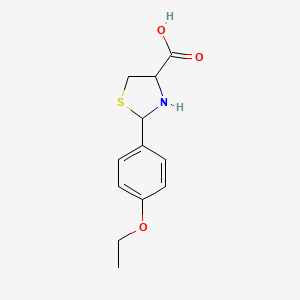

2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine is a useful research compound. Its molecular formula is C22H18N6O3S and its molecular weight is 446.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Potent Bacterial Biofilm Inhibitors

Research has demonstrated the synthesis of novel compounds featuring piperazine linkers that exhibit potent antibacterial efficacies. These compounds, through innovative synthesis processes, have shown significant inhibitory activities against various bacterial strains, including E. coli and S. aureus, highlighting their potential in addressing bacterial biofilm-related challenges and MurB enzyme inhibition, which is crucial for bacterial cell wall synthesis (Ahmed E. M. Mekky, S. Sanad, 2020).

Development of Serotonin Receptor Agonists

Compounds containing piperazine structures have been explored for their affinity towards 5-HT3 receptors, indicating their role in the development of treatments for conditions influenced by these receptors. This research underlines the therapeutic potential of such compounds in neurology and psychiatry, offering insights into the design of selective and partial agonists for serotonin receptors, potentially contributing to new anxiolytic therapies (S. Rault et al., 1996).

Anticancer Activity

The structural framework of piperazine-incorporated molecules has been utilized in the synthesis of compounds with anticipated anticancer activities. These efforts aim to identify new therapeutic agents that can inhibit the growth of cancer cells, with some synthesized derivatives showing promising results against specific cancer cell lines, thus opening new avenues for cancer treatment research (Khaled R. A. Abdellatif et al., 2014).

Herbicidal Activity

The synthesis of novel herbicidal compounds featuring piperazine derivatives highlights the potential agricultural applications of such chemicals. By exploring new synthetic routes and evaluating the herbicidal activity of these compounds, researchers aim to develop more effective and environmentally friendly herbicides (Bin Li et al., 2005).

Photocatalytic Applications

In the field of materials science, the incorporation of pyrazine and piperazine-based guest molecules into coordination polymers, particularly those involving uranyl thiophene dicarboxylate, has shown structural diversities and photocatalytic activities. This research contributes to the development of novel materials capable of degrading organic dyes, underscoring the environmental applications of such compounds (Samson Jegan Jennifer, A. Jana, 2017).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine' involves the reaction of 4-methylphenylpiperazine with 2-bromoacetylthiophene, followed by the reaction of the resulting product with 4-methylphenylthioacetic acid and 2-chloropyrazine. The final product is obtained through a series of purification steps.", "Starting Materials": [ "4-methylphenylpiperazine", "2-bromoacetylthiophene", "4-methylphenylthioacetic acid", "2-chloropyrazine" ], "Reaction": [ "Step 1: 4-methylphenylpiperazine is reacted with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate to yield the intermediate product 2-(4-methylphenyl)piperazin-1-yl)-2-bromoethylthiophene.", "Step 2: The intermediate product is then reacted with 4-methylphenylthioacetic acid in the presence of a base such as sodium hydride to yield the intermediate product 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)thiophene.", "Step 3: The intermediate product is then reacted with 2-chloropyrazine in the presence of a base such as potassium carbonate to yield the final product 2-({2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-[(4-methylphenyl)thio]pyrazine.", "Step 4: The final product is purified through a series of steps such as recrystallization and column chromatography." ] } | |

CAS No. |

1112437-21-4 |

Molecular Formula |

C22H18N6O3S |

Molecular Weight |

446.49 |

IUPAC Name |

6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C22H18N6O3S/c1-2-30-16-10-6-7-14(11-16)19-24-18(31-27-19)13-32-22-25-20-17(12-23-26-20)21(29)28(22)15-8-4-3-5-9-15/h3-12H,2,13H2,1H3,(H,23,26) |

InChI Key |

XLKFDWLNVHKOCM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

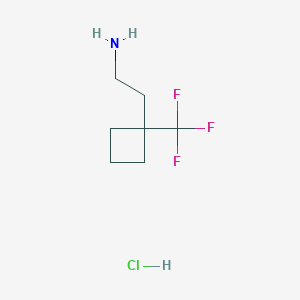

![1-(3,4-Dimethylphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine](/img/structure/B3018831.png)

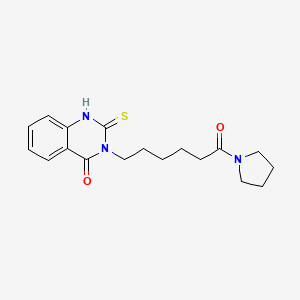

![ethyl 2-(2-(2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B3018833.png)

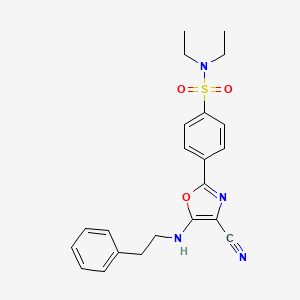

![2-{[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B3018835.png)

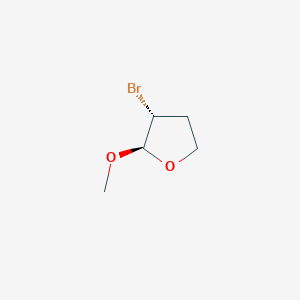

![4-Cyclopropyl-6-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine](/img/structure/B3018837.png)

![N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine](/img/structure/B3018844.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)